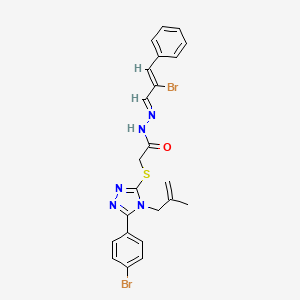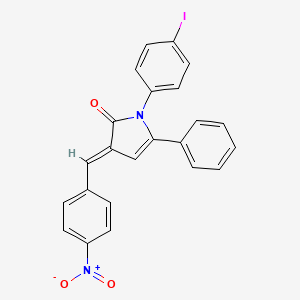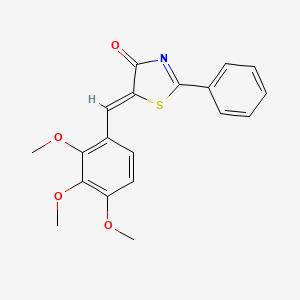![molecular formula C16H13ClN2O4 B11689715 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, an acetamido group, and a benzoic acid moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with an amine to introduce the acetamido group, followed by further reactions to incorporate the benzoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. For example, it may act as an inhibitor of ion channels or transporters, affecting ion flux and cellular homeostasis .
Comparison with Similar Compounds
- 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid
- 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid
- 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid
Comparison: Compared to these similar compounds, 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID exhibits unique properties due to its specific structural configurationIts ability to inhibit specific molecular targets, such as TMEM206, sets it apart from other related compounds .
Properties
Molecular Formula |
C16H13ClN2O4 |
|---|---|
Molecular Weight |
332.74 g/mol |
IUPAC Name |
4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O4/c17-13-5-7-14(8-6-13)23-10-15(20)19-18-9-11-1-3-12(4-2-11)16(21)22/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
RDWFBKDCHBKNTL-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z,5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11689640.png)
![Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11689646.png)
![2,5-diiodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11689655.png)
![2-(2-{[5-Methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)propanoic acid](/img/structure/B11689667.png)

![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B11689671.png)

![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11689689.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11689692.png)

![Butyl 3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B11689700.png)
![{4-[(Z)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11689701.png)
![N'-[(Z)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11689708.png)
